4-Methyl-1-(1-oxotetradecyl)piperazine

説明

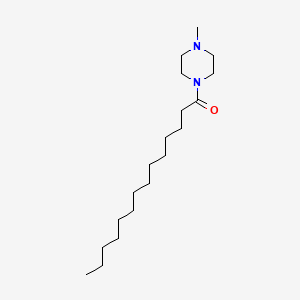

4-Methyl-1-(1-oxotetradecyl)piperazine is a piperazine derivative featuring a methyl group at the 4-position of the piperazine ring and a long-chain 1-oxotetradecyl substituent. Piperazine derivatives are widely studied for their structural versatility, enabling modifications that influence solubility, metabolic stability, receptor selectivity, and pharmacological activity .

特性

分子式 |

C19H38N2O |

|---|---|

分子量 |

310.5 g/mol |

IUPAC名 |

1-(4-methylpiperazin-1-yl)tetradecan-1-one |

InChI |

InChI=1S/C19H38N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(22)21-17-15-20(2)16-18-21/h3-18H2,1-2H3 |

InChIキー |

PHVKADYSTMXZGX-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCC(=O)N1CCN(CC1)C |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Comparison of Piperazine Derivatives

Physicochemical Properties

The 1-oxotetradecyl chain introduces significant hydrophobicity, likely increasing ClogD (logP analog) compared to shorter-chain derivatives. Key comparisons:

- Solubility : Piperazines with ethylene spacers (e.g., 8ac) exhibit >80 μM solubility at pH 2.0 and 6.5, whereas direct-attachment analogs (e.g., 8a) drop to <20 μM . The oxotetradecyl chain may reduce aqueous solubility due to increased lipophilicity.

- pKa : The electron-withdrawing oxo group in the tetradecyl chain could lower the pKa of the piperazine nitrogens compared to derivatives with alkyl or aromatic substituents. For example, compounds with ethylene spacers show pKa ~6–7, while direct-attachment analogs drop to ≤3.8 .

Pharmacological Activity

- Receptor Affinity: Substitutents critically influence receptor binding. For instance: 5-HT1A Receptor: Derivatives with three-carbon alkyl linkers (e.g., 3d, 5d) achieve subnanomolar affinity, while morpholine substitutions reduce activity . The oxotetradecyl chain may sterically hinder receptor engagement. Anticancer Activity: Piperazine-linked hybrids (e.g., Compound 1 in ) inhibit P-gp and reverse multidrug resistance (MDR) in cancer cells . The long alkyl chain in the target compound may enhance membrane permeability but reduce selectivity.

- Behavioral Effects : Piperazines like TFMPP () suppress locomotor activity via 5-HT1B/1C receptors. The bulky oxotetradecyl group may limit CNS penetration compared to smaller aromatic analogs .

Metabolic Stability and Clearance

- Metabolic Hotspots : Piperazine rings are prone to deethylation and oxidation (e.g., metabolite C in ) . The oxotetradecyl chain may slow metabolism by shielding the piperazine core or introducing alternative oxidation sites.

- ClogD and Clearance : Compounds with lower ClogD (e.g., 8ac, ClogD ~2.5) show reduced metabolic clearance compared to lipophilic analogs . The target compound’s high ClogD (estimated >5) may increase tissue retention but risk hepatotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。